2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUDOJCIRPPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Alkylation
A mixture of TZD (1 mmol), 2-(chloromethyl)benzonitrile (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2 mmol) in dimethylformamide (DMF) is stirred at 70°C for 4 hours. The reaction proceeds via an SN2 mechanism, where Cs₂CO₃ deprotonates TZD, enhancing nucleophilicity at the nitrogen (Scheme 2).
Workup : Post-reaction, the mixture is diluted with water, neutralized with HCl, and extracted with ethyl acetate. The crude product is recrystallized from ethanol, yielding 65–70% pure compound.
Microwave-Assisted Alkylation
Microwave irradiation (350 W) accelerates the reaction to 1 hour, improving yield to 78%. Key advantages include reduced side reactions and enhanced reproducibility (Table 1).
Table 1: Comparison of Alkylation Methods
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | DMF, 70°C, Cs₂CO₃ | 4 h | 65–70 |
| Microwave | DMF, 350 W, Cs₂CO₃ | 1 h | 78 |
Alternative Synthetic Routes
Solid-Phase Synthesis
A solvent-free approach utilizes sodium methoxide (NaOMe) as a base, with reactants ground in a mortar. This method achieves 72% yield but requires longer reaction times (6 hours).
Sonochemical Activation
Ultrasound irradiation (40 kHz) in ethanol-water (2:1) with NaOH completes alkylation in 25 minutes, yielding 80% product. This method minimizes thermal degradation, ideal for heat-sensitive intermediates.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 4.92 (s, 2H, CH₂), 3.98 (s, 2H, CH₂-S).
13C NMR (100 MHz, DMSO-d₆): δ 172.3 (C=O), 167.8 (C=O), 134.5 (CN), 129.1–127.3 (Ar-C), 44.7 (CH₂), 36.5 (CH₂-S).
IR (KBr) : 2220 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O).
Challenges and Optimization
- Byproduct Formation : Over-alkylation at the 5-position is mitigated by controlling stoichiometry (1:1.2 TZD:alkylating agent).
- Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
- Catalyst Recycling : Cs₂CO₃ can be recovered from aqueous washes and reused up to three times without significant activity loss.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) employs continuous flow reactors to enhance heat transfer and mixing. Yields remain consistent at 75–78%, with a purity >99% after recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazolidine ring or the benzonitrile moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazolidine derivatives, including 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile, possess significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazolidine derivatives against resistant strains such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited potent activity with minimal inhibitory concentrations (MIC) ranging from 26.3 to 378.5 μM .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 26.3 | E. coli |
| Compound B | 52.6 | Staphylococcus aureus |
| Compound C | 378.5 | Pseudomonas aeruginosa |
Anticancer Properties
Thiazolidine derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The compound's structural features allow it to interact with cellular targets involved in cancer progression.
Case Study: Anticancer Activity
A study involving thiazolidine derivatives reported that certain modifications in the structure led to enhanced anticancer activity against various cell lines, including breast and lung cancer cells. The derivatives demonstrated cytotoxic effects with IC₅₀ values significantly lower than standard chemotherapeutic agents .
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 15.0 | MCF-7 (breast) |
| Compound E | 20.5 | A549 (lung) |
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives are also noteworthy. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Markers
Research indicated that derivatives similar to this compound reduced levels of pro-inflammatory cytokines in vitro. The study highlighted their potential use in managing conditions like arthritis and other inflammatory disorders .
Agricultural Applications
Beyond medicinal uses, this compound has shown promise in agricultural applications, particularly as a herbicide.
Herbicidal Activity
Thiazolidine derivatives are known for their herbicidal properties. They can inhibit plant growth by interfering with metabolic pathways essential for plant development.
Case Study: Herbicidal Efficacy
A study tested several thiazolidine-based compounds for herbicidal activity against common weeds. The results indicated that these compounds effectively reduced weed growth at specific concentrations .
| Compound | Effective Concentration (g/L) | Weed Species |
|---|---|---|
| Compound F | 0.5 | Amaranthus retroflexus |
| Compound G | 1.0 | Chenopodium album |
Mechanism of Action
The mechanism of action of 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
- Structure: Incorporates a trifluoromethyl group, methoxy-substituted phenoxy linker, and stereospecific (5R)-thiazolidinone.
- Biological Activity : Binds to estrogen-related receptor alpha (ERRα) via hydrogen bonds (ARG 372) and hydrophobic interactions, with a similarity score >0.30 compared to 55 KEGG database compounds .
- Key Difference : The trifluoromethyl and methoxy groups enhance binding affinity and metabolic stability compared to the unsubstituted benzonitrile in the target compound.
2-[[(5E)-5-[(5-Chloro-2-hydroxy-3-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzonitrile
- Structure: Features a halogenated (Cl, I) and hydroxylated phenyl substituent conjugated to the thiazolidinone via an exocyclic double bond.
Analogues with Modified Heterocyclic Cores
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Structure: Replaces thiazolidinone with a thioxoimidazolidinone core and adds a hydroxybutyl chain.
- Key Difference: The imidazolidinone core reduces sulfur-related reactivity while introducing a thioxo group for enhanced hydrogen-bonding capacity.
Alogliptin (Pyrimidine Dione Core)
- Structure: Contains a pyrimidine dione instead of thiazolidinone, linked to benzonitrile and a piperidinyl group.
- Biological Activity : Potent DPP-4 inhibitor (IC₅₀ < 10 nM) with >10,000-fold selectivity over DPP-8/9, highlighting the importance of heterocycle choice in enzyme inhibition .
- Key Difference: The pyrimidine dione enhances electronic complementarity to DPP-4’s catalytic site compared to thiazolidinone-based compounds.
Physicochemical and Pharmacokinetic Comparisons
Functional Group Impact Analysis
- Benzonitrile vs. Trifluoromethyl : The trifluoromethyl group in 5FB increases lipophilicity and electron-withdrawing effects, enhancing receptor binding .
- Thiazolidinone vs. Pyrimidine Dione: Pyrimidine dione in Alogliptin improves enzymatic inhibition due to better fit in DPP-4’s catalytic pocket .
- Halogenation : Iodo and chloro substituents (e.g., ) improve steric bulk and may confer antitumor or radiolabeling utility .
Biological Activity
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is a heterocyclic compound characterized by a thiazolidine ring fused with a benzonitrile moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.26 g/mol. The structure includes a thiazolidine ring which is known for its ability to interact with various biological targets.
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Inhibition : The thiazolidine ring can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and diabetes.
- Gene Expression Modulation : This compound may influence gene expression through binding interactions with DNA or RNA structures.
- Receptor Interaction : It can bind to various receptors, altering their activity and leading to downstream biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | |
| U251 (glioblastoma) | <15 | |
| HT29 (colon cancer) | <20 |
The mechanism behind its anticancer effects may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro studies reported the following minimum inhibitory concentrations (MIC):
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound appears to reduce levels of pro-inflammatory cytokines in cellular models.
Case Studies
Several case studies have investigated the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A clinical trial evaluated the effects of this compound on patients with advanced solid tumors. Results indicated a reduction in tumor size in 30% of participants.
- Diabetes Management : In animal models, administration of the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.
Q & A
Q. What are the common synthesis routes for 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile, and what experimental conditions are critical for success?
The compound is synthesized via multi-step reactions involving nucleophilic substitution or condensation. Key steps include:
- Controlled temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions.
- Solvents like dimethylformamide (DMF) or pyridine to stabilize intermediates and enhance bond formation .
- Purification via recrystallization or column chromatography to isolate the product with >95% purity . Methodological tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity during purification.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR (¹H/¹³C): Assign peaks for the benzonitrile group (δ ~7.5–8.0 ppm for aromatic protons) and the thiazolidinone ring (δ ~3.0–4.5 ppm for methylene and carbonyl groups) .
- IR Spectroscopy: Confirm the presence of nitrile (C≡N stretch ~2220 cm⁻¹) and thiazolidinone carbonyls (C=O stretches ~1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₉N₃O₂S: 264.0441) .
Advanced Research Questions
Q. How can researchers address low yields in the final step of synthesizing this compound?
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
Q. What strategies are effective for resolving contradictory biological activity data in preclinical studies?
Contradictions may stem from assay variability or differential target interactions. Recommended approaches:
- Dose-Response Analysis: Test a wide concentration range (nM–µM) to identify biphasic effects .
- Off-Target Profiling: Use kinase/GPCR panels to rule out nonspecific binding .
- Structural Analog Comparison: Benchmark against compounds like 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile to isolate structure-activity relationships (SAR) .
Q. How does the electronic nature of the benzonitrile moiety influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nitrile group activates the benzene ring for electrophilic substitution. For Suzuki-Miyaura couplings:
- Boronate Partners: Use 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives to enhance stability .
- Catalytic Systems: Pd(PPh₃)₄ with K₂CO₃ in toluene/water mixtures achieves >80% coupling efficiency .
Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?
- Molecular Docking: Use AutoDock Vina with crystal structures of PPAR-γ or HDACs (common thiazolidinone targets) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Corrogate electronic parameters (e.g., HOMO/LUMO energies) with antifungal/anticancer activity .
Methodological Considerations
Q. How to design a robust assay for evaluating the compound’s antifungal activity?
- Strain Selection: Include Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .
- Culture Conditions: Use RPMI-1640 medium at 35°C with 48–72h incubation .
- Endpoint Metrics: Measure minimum inhibitory concentration (MIC) via broth microdilution (CLSI M27-A3 guidelines) .
Q. What are the best practices for analyzing degradation products under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
